1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride
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Overview
Description
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its carboxymethyl group attached to the pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridazine derivatives and carboxymethylating agents.
Carboxymethylation Reaction: The pyridazine ring is carboxymethylated using reagents such as chloroacetic acid in the presence of a base like sodium hydroxide.
Oxidation Reaction: The carboxymethylated pyridazine undergoes oxidation to introduce the oxo group at the 6-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Substitution reactions can occur at the carboxymethyl group or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl groups instead of oxo groups.
Substituted Derivatives: Compounds with different substituents on the pyridazine ring or carboxymethyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biological studies to investigate the effects of carboxymethyl groups on biological molecules and systems.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Pyridazine Derivatives: Other pyridazine compounds with different substituents.
Carboxylic Acid Derivatives: Compounds with carboxylic acid groups in different positions or on different rings.
Oxo Compounds: Compounds containing oxo groups in various positions.
Uniqueness: 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride is unique due to its specific combination of the carboxymethyl group and the oxo group on the pyridazine ring
Properties
IUPAC Name |
1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5.ClH/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12;/h1-2H,3H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFEIHJBPCRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)O)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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